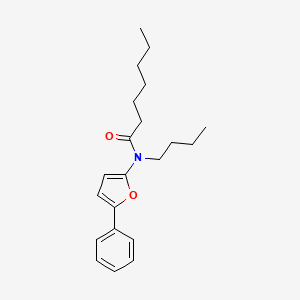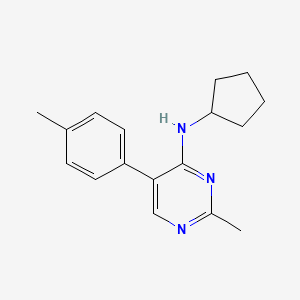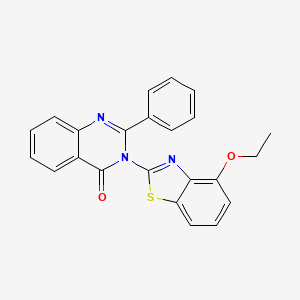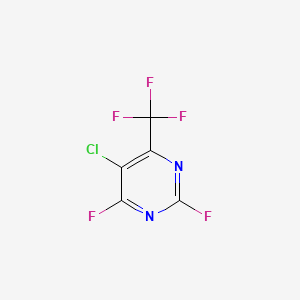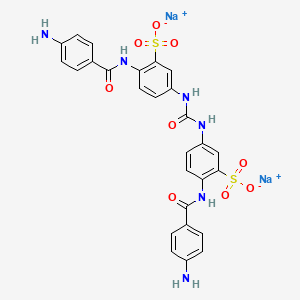
5-Amino-7-((s)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-7-((s)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid is a complex organic compound that belongs to the quinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity, making it a valuable asset in the treatment of various bacterial infections.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-7-((s)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method involves the cyclization of a suitable precursor, followed by the introduction of the amino and fluoro groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of advanced purification techniques, such as crystallization and chromatography, is also essential to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-7-((s)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s pharmacological properties.
Substitution: The amino and fluoro groups can be substituted with other functional groups to create new analogs with varying efficacy and safety profiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions are often derivatives of the original compound, which may exhibit enhanced or reduced biological activity. These derivatives are valuable for structure-activity relationship studies and the development of new therapeutic agents.
Wissenschaftliche Forschungsanwendungen
5-Amino-7-((s)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of new quinolone derivatives with potential antibacterial properties.
Biology: Studied for its interactions with bacterial enzymes and its mechanism of action at the molecular level.
Medicine: Investigated for its efficacy in treating bacterial infections, including those caused by antibiotic-resistant strains.
Industry: Utilized in the development of new antibacterial agents and formulations for pharmaceutical use.
Wirkmechanismus
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling and uncoiling of bacterial DNA, leading to the disruption of DNA synthesis and ultimately bacterial cell death. The molecular targets and pathways involved in this mechanism are critical for understanding the compound’s efficacy and potential resistance mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity and improved safety profile.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria and respiratory pathogens.
Uniqueness
5-Amino-7-((s)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid is unique due to its specific structural features, such as the presence of the cyclopropyl group and the (s)-3-amino-1-pyrrolidinyl moiety. These structural elements contribute to its distinct pharmacological properties, including its potency and spectrum of activity.
Eigenschaften
CAS-Nummer |
167888-20-2 |
|---|---|
Molekularformel |
C17H19FN4O3 |
Molekulargewicht |
346.36 g/mol |
IUPAC-Name |
5-amino-7-[(3S)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C17H19FN4O3/c18-14-12(21-4-3-8(19)6-21)5-11-13(15(14)20)16(23)10(17(24)25)7-22(11)9-1-2-9/h5,7-9H,1-4,6,19-20H2,(H,24,25)/t8-/m0/s1 |
InChI-Schlüssel |
DUTJAPNHSQZTCR-QMMMGPOBSA-N |
Isomerische SMILES |
C1CN(C[C@H]1N)C2=C(C(=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)N)F |
Kanonische SMILES |
C1CC1N2C=C(C(=O)C3=C(C(=C(C=C32)N4CCC(C4)N)F)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




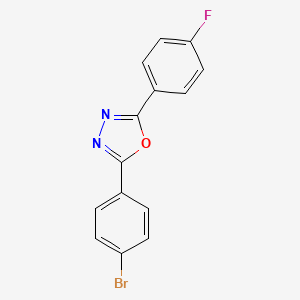
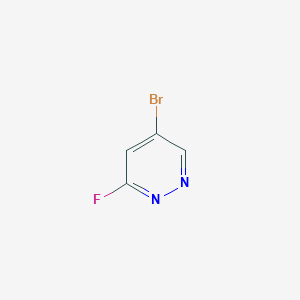
![5-[(Ethanesulfinyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B12907029.png)
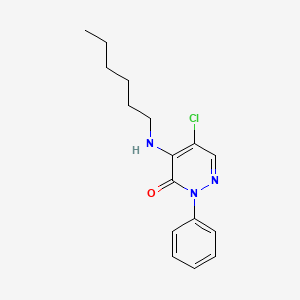

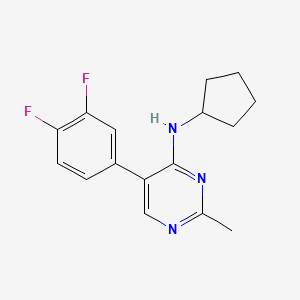
![3-(2-Methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12907046.png)
